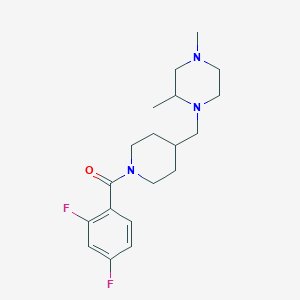

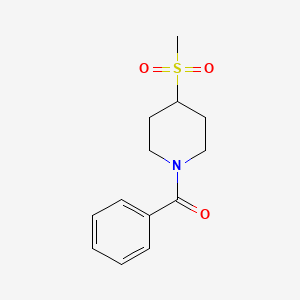

![molecular formula C24H24N2O4S B2979008 N-benzyl-N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]methanesulfonamide CAS No. 797776-09-1](/img/structure/B2979008.png)

N-benzyl-N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]methanesulfonamide, also known as FAM-S, is a chemical compound that has been extensively studied for its potential applications in the field of biochemistry and molecular biology. This compound is a fluorescent probe that can be used to detect proteins and enzymes in biological samples.

Applications De Recherche Scientifique

Selective Mesylation and Nucleophilic Substitutions

Research demonstrates the effectiveness of methanesulfonamide derivatives in selective mesylation processes, which are crucial for differentiating amino groups within molecules. For instance, 1H-Benzotriazol-1-yl methanesulfonate has been identified as an efficient reagent for selectively mesylating primary amino groups over secondary amino groups, highlighting the compound's utility in organic synthesis (Sun Young Kim et al., 1999).

Fluorescent Compound Synthesis

Methanesulfonamide derivatives are also instrumental in synthesizing fluorescent compounds with potential applications in detecting mediums for ionizing radiation. For example, the synthesis and photophysical properties of 2,5-dibenzoxazolylphenols and related compounds, which exhibit excited state intramolecular proton-transfer fluorescence, have been explored, indicating the role of methanesulfonamide groups in enhancing proton donation (J. Kauffman & G. S. Bajwa, 1993).

Catalysis and Chemical Transformations

Methanesulfonamide derivatives have been utilized as catalysts and in chemical transformations. For instance, manganese dioxide-methanesulfonic acid systems have been developed for the direct coupling of benzylic ethers and carbamates with simple ketones via oxidative C-H bond activation, demonstrating the compounds' utility in facilitating efficient chemical reactions (Xigong Liu et al., 2013).

Synthesis of Benzoxazoles and Other Heterocycles

Methanesulfonamide derivatives have been employed in the synthesis of heterocyclic compounds, such as benzoxazoles, which are significant in various pharmaceutical and material science applications. Research shows that methanesulfonic acid acts as an effective catalyst for synthesizing 2-substituted benzoxazoles from carboxylic acids, demonstrating the versatility of methanesulfonamide derivatives in organic synthesis (Dinesh Kumar et al., 2008).

Propriétés

IUPAC Name |

N-benzyl-N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4S/c1-31(28,29)26(15-18-9-3-2-4-10-18)16-19(27)17-30-25-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h2-14,19,27H,15-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHIUEDEPMWVES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC1=CC=CC=C1)CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

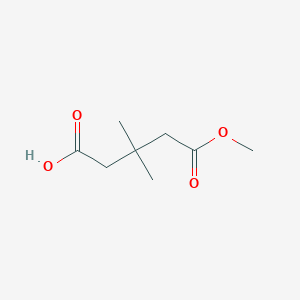

![N-Methyl-N-[2-[2-(3-methylphenyl)propylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2978934.png)

![3-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2978937.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2978940.png)

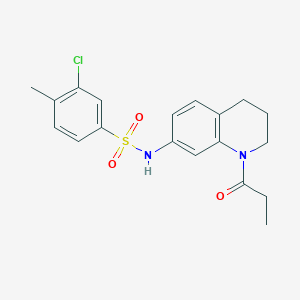

![Ethyl 2-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2978943.png)

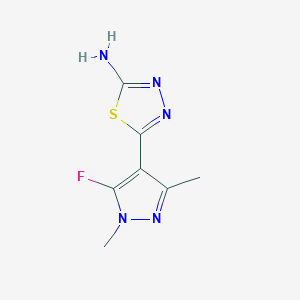

![2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2978944.png)

![N-benzyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2978946.png)